Cas no 59564-59-9 (3,4-dihydro-1H-quinoxalin-2-one)

3,4-dihydro-1H-quinoxalin-2-one 化学的及び物理的性質
名前と識別子
-
- 3,4-Dihydroquinoxalin-2(1H)-one
- 2(1H)-Quinoxalinone,3,4-dihydro-
- 3,4-Dihydro-1H-quinazolin-2-one
- 3,4-Dihydro-1H-quinoxalin-2-one
- 3,4-Dihydro-2(1H)quinoxalinone
- 3,4-Dihydroquinoxalin-2-one
- NSC 73534
- SCHEMBL37900
- 3,4-Dihydro-quinoxalin-2-ol
- CS-0046843
- MFCD00204133
- DTXSID50208236
- BCP32428
- AKOS002337310
- SCHEMBL8317265
- Oprea1_130717
- EN300-04190
- NSC-73534
- FT-0677245
- 1,3,4-trihydroquinoxalin-2-one
- F0176-0217
- J-511199
- 3-AMINO-3-(2,3-DIHYDRO-BENZO[1,4]DIOXIN-6-YL)-PROPIONICACID
- AB04744
- EU-0033356
- BS-13392
- 3,4-Dihydro-2-[1H]quinoxalinone
- CHEMBL4583027
- SY018411
- NSC73534
- Z56990723
- BB 0219703
- SUR8F7X7R2
- Oprea1_202240
- 2(1h)-quinoxalinone, 3,4-dihydro-
- 1,2,3,4-tetrahydroquinoxalin-2-one
- 59564-59-9
- A832368
- 1,2,3,4-Tetrahydro-2-quinoxalinone
- AKOS000271556
- 3,4-DIHYDRO-2(1H)-QUINOXALINONE
- AC-29525
- AM20040808
- Oprea1_146653
- DB-072661
- STK500722
- STK506915
- ALBB-006577
- 3,4-dihydroquinoxalin-2-ol
- 3,4-dihydro-1H-quinoxalin-2-one
-
- MDL: MFCD00204133
- インチ: InChI=1S/C8H8N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2,(H,10,11)
- InChIKey: HYTIPJFUWHYQON-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1)NC(=O)CN2
計算された属性
- せいみつぶんしりょう: 148.063663g/mol
- ひょうめんでんか: 0
- XLogP3: 0.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 148.063663g/mol
- 単一同位体質量: 148.063663g/mol
- 水素結合トポロジー分子極性表面積: 41.1Ų
- 重原子数: 11
- 複雑さ: 170
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.186±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 140-143 ºC
- ようかいど: 溶出度(43 g/l)(25ºC)、
- PSA: 41.13000
- LogP: 1.32660
3,4-dihydro-1H-quinoxalin-2-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Room temperature
3,4-dihydro-1H-quinoxalin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM141951-25g |
3,4-Dihydro-1H-quinoxalin-2-one |
59564-59-9 | 97% | 25g |
$*** | 2023-05-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29186-1g |
3,4-Dihydroquinoxalin-2(1H)-one |
59564-59-9 | 95% | 1g |
¥120.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29186-5g |
3,4-Dihydroquinoxalin-2(1H)-one |
59564-59-9 | 95% | 5g |
¥352.0 | 2024-04-18 | |
eNovation Chemicals LLC | Y1008945-25g |
3,4-Dihydro-1H-quinoxalin-2-one |
59564-59-9 | 95% | 25g |
$820 | 2024-07-28 | |
Enamine | EN300-04190-100.0g |
1,2,3,4-tetrahydroquinoxalin-2-one |
59564-59-9 | 95% | 100g |
$3137.0 | 2023-04-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29186-25g |
3,4-Dihydroquinoxalin-2(1H)-one |
59564-59-9 | 95% | 25g |
¥1167.0 | 2024-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EI224-200mg |
3,4-dihydro-1H-quinoxalin-2-one |
59564-59-9 | 95% | 200mg |
132.0CNY | 2021-08-05 | |
TRC | D451625-50mg |
3,4-Dihydro-1H-quinoxalin-2-one |
59564-59-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
Apollo Scientific | OR951424-1g |
3,4-Dihydro-1H-quinoxalin-2-one |
59564-59-9 | 97% | 1g |
£38.00 | 2025-02-21 | |
abcr | AB307499-5 g |
3,4-Dihydroquinoxalin-2(1H)-one, 95%; . |
59564-59-9 | 95% | 5 g |
€380.10 | 2023-07-19 |
3,4-dihydro-1H-quinoxalin-2-one 関連文献
-
Yixiao Pan,Changjun Chen,Xin Xu,Haoqiang Zhao,Jiahong Han,Huanrong Li,Lijin Xu,Qinghua Fan,Jianliang Xiao Green Chem. 2018 20 403
-
Jelena Petronijevi?,Zorica Bugar?i?,Goran A. Bogdanovi?,Sr?an Stefanovi?,Nenad Jankovi? Green Chem. 2017 19 707
-
Ding-Er Wu,Qi-Chao Yao,Min Xia Phys. Chem. Chem. Phys. 2015 17 3287
-
Kiran,Payal Rani,Sandhya Chahal,Jayant Sindhu,Sudhir Kumar,Rajender S. Varma,Rajvir Singh New J. Chem. 2021 45 18722
-
Xia Zhang,Jingchao Chen,Ruhima Khan,Guoli Shen,Zhenxiu He,Yongyun Zhou,Baomin Fan Org. Biomol. Chem. 2019 17 10142
-
Jun Xu,Lin Huang,Lei He,Zhigang Ni,Jiabin Shen,Xiaoling Li,Kaixian Chen,Wanmei Li,Pengfei Zhang Green Chem. 2021 23 2123
-
Vakhid A. Mamedov RSC Adv. 2016 6 42132
-
Wei Xiong,Wen-Bing Qin,Ya-Shi Zhao,Kai-Zhong Fu,Guo-Kai Liu Org. Chem. Front. 2022 9 2141
-
Pavan Sudheer Akula,Bor-Cherng Hong,Gene-Hsiang Lee RSC Adv. 2018 8 19580
-
Qi-Chao Yao,Xiao-Lin Lu,Min Xia New J. Chem. 2014 38 2693
3,4-dihydro-1H-quinoxalin-2-oneに関する追加情報
Introduction to 3,4-dihydro-1H-quinoxalin-2-one (CAS No: 59564-59-9)
3,4-dihydro-1H-quinoxalin-2-one, identified by the Chemical Abstracts Service registry number 59564-59-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoxaline family, a class of molecules known for their diverse biological activities and structural versatility. The quinoxaline scaffold, characterized by a fused benzene and pyrazine ring system, has been extensively explored for its potential in drug discovery due to its ability to interact with various biological targets.
The 3,4-dihydro-1H-quinoxalin-2-one structure presents a unique combination of functional groups that contribute to its pharmacological properties. The presence of a carbonyl group at the 2-position and a hydroxyl group at the 1-position enhances its reactivity and binding affinity towards biological macromolecules. This makes it a valuable scaffold for designing novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for kinases and other enzymes involved in cancer progression. 3,4-dihydro-1H-quinoxalin-2-one has emerged as a promising candidate in this area due to its ability to modulate enzyme activity through competitive binding or allosteric inhibition. Studies have demonstrated that derivatives of this compound can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cells and contribute to uncontrolled cell growth and proliferation.
One of the most compelling aspects of 3,4-dihydro-1H-quinoxalin-2-one is its structural flexibility, which allows for the synthesis of numerous analogs with tailored pharmacological properties. Researchers have employed various synthetic strategies to modify the core quinoxaline scaffold, including functionalization at the 3 and 4 positions, introduction of substituents at the 5 and 6 positions, and derivatization of the nitrogen atoms. These modifications have led to the discovery of several potent and selective kinase inhibitors that are currently being evaluated in preclinical studies.
The pharmacokinetic profile of 3,4-dihydro-1H-quinoxalin-2-one derivatives is another critical factor in their development as therapeutic agents. Early studies have shown that these compounds exhibit favorable solubility and metabolic stability, which are essential for achieving optimal bioavailability and prolonged half-life in vivo. Furthermore, their ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advances in computational chemistry and molecular modeling have accelerated the discovery process for 3,4-dihydro-1H-quinoxalin-2-one derivatives by enabling high-throughput virtual screening and rational drug design. These computational techniques allow researchers to predict binding affinities, optimize molecular structures, and identify novel lead compounds with minimal experimental screening. As a result, there has been a significant increase in the number of patents filed for quinoxaline-based drug candidates in recent years.
The synthesis of 3,4-dihydro-1H-quinoxalin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazines or hydrazides with α-haloketones or α-haloesters, followed by cyclization under acidic or basic conditions. Recent innovations in synthetic methodologies have focused on developing greener and more efficient processes that minimize waste generation and reduce environmental impact.
The biological activity of 3,4-dihydro-1H-quinoxalin-2-one has been extensively studied in vitro using various cell lines and biochemical assays. Initial investigations revealed that this compound exhibits inhibitory effects on several kinases, including EGFR (epidermal growth factor receptor), VEGFR (vascular endothelial growth factor receptor), and PDGFR (platelet-derived growth factor receptor). These findings have prompted further research into its potential as an anticancer agent.
In addition to its kinase-inhibiting properties, 3,4-dihydro-1H-quinoxalin-2-one has shown promise in treating infectious diseases caused by bacterial pathogens. Mechanistic studies have demonstrated that this compound can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to reduced pathogenicity. Such findings highlight its potential as a broad-spectrum antimicrobial agent capable of combating drug-resistant strains.
The development of 3,4-dihydro-1H-quinoxalin-2-one derivatives as therapeutic agents is not without challenges. One major hurdle is the potential for off-target effects due to similarities in binding profiles with other proteins or enzymes. To address this issue, researchers are employing structure-based drug design approaches to optimize selectivity and minimize adverse effects. Additionally, formulation strategies are being explored to enhance bioavailability and improve delivery systems for targeted therapies.
The future prospects for 3,4-dihydro-1H-quinoxalin-2-one are promising given its versatile pharmacological properties and synthetic accessibility. Continued research efforts are expected to yield novel drug candidates with improved efficacy and safety profiles for treating cancer, infectious diseases, and other debilitating conditions. Collaborative initiatives between academia and industry will further drive innovation in this field by leveraging cutting-edge technologies such as artificial intelligence-driven drug discovery platforms.
59564-59-9 (3,4-dihydro-1H-quinoxalin-2-one) 関連製品
- 92-02-4(N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide)
- 102-28-3(3'-Aminoacetanilide)
- 51-66-1(N-(4-Methoxyphenyl)acetamide)
- 15804-19-0(2,3-Dihydroxyquinoxaline)
- 114-83-0(N'-Phenylacetohydrazide)
- 103-90-2(Acetaminophen)
- 93-42-5(2-Mercapto-N-(2-naphthyl)acetamide)
- 91-49-6(N-Butyl-N-phenylacetamide)
- 2172558-72-2(2-1-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2228724-38-5(2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline)

